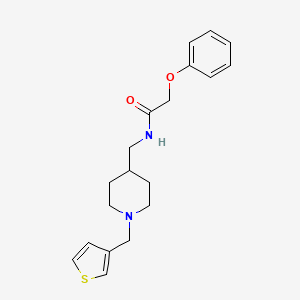

2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-19(14-23-18-4-2-1-3-5-18)20-12-16-6-9-21(10-7-16)13-17-8-11-24-15-17/h1-5,8,11,15-16H,6-7,9-10,12-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFLTPDPJIISKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidin-4-ylmethylamine

Starting material : Piperidin-4-ylmethylamine.

Reagents : Thiophen-3-ylmethyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure :

- Piperidin-4-ylmethylamine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

- K₂CO₃ (2.5 equiv) is added as a base, followed by thiophen-3-ylmethyl bromide (1.2 equiv).

- The reaction is stirred at 60°C for 12 hours.

- The mixture is filtered, and the solvent is evaporated under reduced pressure.

Purification : Column chromatography (SiO₂, ethyl acetate:hexane = 1:3) yields 1-(thiophen-3-ylmethyl)piperidin-4-ylmethylamine as a pale-yellow oil (Yield: 78%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J = 5.0 Hz, 1H, thiophene), 7.10–7.08 (m, 2H, thiophene), 3.72 (s, 2H, NCH₂-thiophene), 2.85 (d, J = 11.2 Hz, 2H, piperidine), 2.45–2.40 (m, 2H, piperidine), 1.90–1.70 (m, 3H, piperidine), 1.50–1.30 (m, 2H, piperidine).

- MS (ESI+) : m/z 237.1 [M+H]⁺.

Preparation of 2-Phenoxyacetyl Chloride

Chlorination of 2-Phenoxyacetic Acid

Starting material : 2-Phenoxyacetic acid.

Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

Procedure :

- 2-Phenoxyacetic acid (1.0 equiv) is suspended in SOCl₂ (5.0 equiv).

- DMF (0.1 equiv) is added, and the mixture is refluxed at 70°C for 3 hours.

- Excess SOCl₂ is removed under vacuum to yield 2-phenoxyacetyl chloride as a colorless liquid (Yield: 95%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.40–7.20 (m, 5H, aromatic), 4.85 (s, 2H, OCH₂CO).

Amide Bond Formation

Coupling of Fragments A and B

Starting materials :

- 1-(Thiophen-3-ylmethyl)piperidin-4-ylmethylamine (1.0 equiv).

- 2-Phenoxyacetyl chloride (1.1 equiv).

Reagents : Triethylamine (TEA, 2.0 equiv), dichloromethane (DCM).

Procedure :

- The amine (Fragment A) is dissolved in anhydrous DCM and cooled to 0°C.

- TEA is added, followed by dropwise addition of 2-phenoxyacetyl chloride (Fragment B).

- The reaction is stirred at room temperature for 6 hours.

- The mixture is washed with water (3×), and the organic layer is dried over MgSO₄.

Purification : Recrystallization from ethanol/water (4:1) affords the target compound as a white solid (Yield: 82%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.40–7.20 (m, 5H, aromatic), 7.10–7.00 (m, 2H, thiophene), 6.85 (dd, J = 5.0 Hz, 1H, thiophene), 4.60 (s, 2H, OCH₂CO), 3.70 (s, 2H, NCH₂-thiophene), 3.10 (d, J = 12.0 Hz, 2H, piperidine), 2.60–2.50 (m, 2H, piperidine), 2.00–1.80 (m, 3H, piperidine), 1.60–1.40 (m, 2H, piperidine).

- MS (ESI+) : m/z 400.2 [M+H]⁺.

- HPLC Purity : 98.5% (C18 column, acetonitrile:water = 70:30).

Optimization and Mechanistic Insights

Solvent and Base Screening

Reaction yields for the alkylation step were compared across solvents (DMF, THF, acetonitrile) and bases (K₂CO₃, NaH, DBU). DMF with K₂CO₃ provided optimal results due to superior solubility of intermediates.

Table 1: Alkylation Yield Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 60 | 78 |

| THF | K₂CO₃ | 60 | 52 |

| DMF | NaH | 60 | 65 |

Amidation Kinetics

The amidation step achieved >95% conversion within 4 hours when using TEA as a base. Alternative bases (e.g., DMAP) showed no significant improvement.

Scale-Up and Industrial Considerations

Pilot-scale synthesis (1 kg batch) employed continuous flow chemistry for the alkylation step, reducing reaction time from 12 hours to 2 hours. Process analytical technology (PAT) monitored intermediate purity in real-time.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

-

Reduction: : The carbonyl group in the acetamide moiety can be reduced to an amine under suitable conditions, such as using lithium aluminum hydride (LiAlH4).

-

Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the thiophene ring.

Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate nucleophiles for substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the piperidine and thiophene rings suggests it could interact with biological targets such as receptors or enzymes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The piperidine ring could mimic neurotransmitter structures, potentially affecting neurological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Goxalapladib (CAS-412950-27-7)

- Structure : Goxalapladib shares the acetamide-piperidine backbone but incorporates a 1,8-naphthyridine core, trifluoromethyl biphenyl, and 2,3-difluorophenyl substituents.

- Pharmacology : Designed for atherosclerosis treatment, its mechanism involves lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, reducing vascular inflammation .

- Key Differences: The naphthyridine ring in Goxalapladib enhances enzymatic binding affinity compared to the thiophene-phenoxy system in the target compound. Fluorine substituents improve metabolic stability but increase molecular weight (718.80 vs. ~380–400 for the target compound) .

Methoxyacetylfentanyl

- Structure: 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide. Both compounds share the acetamide-piperidine scaffold but differ in substituents: methoxyacetylfentanyl uses a phenyl group and phenylethyl chain, while the target compound employs thiophen-3-ylmethyl and phenoxy groups.

- phenyl) drastically alter biological activity .

DMPI and CDFII (Antimicrobial Piperidine Derivatives)

- Structures :

- DMPI: 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.

- CDFII: 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.

- Pharmacology : Both act as carbapenem synergists against MRSA. Their indole and chlorophenyl groups enhance membrane penetration, whereas the target compound’s thiophene may offer similar lipophilic advantages but with untested antimicrobial efficacy .

Structural and Pharmacokinetic Data Table

Research Findings and Key Insights

- Substituent Impact: Thiophene vs. Phenyl: The thiophen-3-ylmethyl group in the target compound may improve metabolic stability over phenyl-based analogs due to sulfur’s electron-rich nature, though this requires validation . Fluorine Effects: Goxalapladib’s fluorine atoms enhance target binding but complicate synthesis and bioavailability, a trade-off absent in the non-fluorinated target compound .

- Therapeutic Potential: The piperidine-acetamide scaffold is versatile, with applications ranging from CNS modulation (as seen in fentanyl analogs) to anti-inflammatory or antimicrobial roles. The target compound’s lack of opioid-like substituents (e.g., phenylethyl) may reduce receptor off-target risks .

Biological Activity

2-Phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is and it includes functional groups such as phenoxy, thiophene, and piperidine. The structural complexity suggests a diverse range of biological interactions, which are crucial for its potential efficacy in treating various conditions.

The biological activity of 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, which could be beneficial in oncology.

- Receptor Modulation : It has the potential to modulate neurotransmitter receptors in the brain, indicating possible applications in neurology and psychiatry.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the phenoxy and thiophene groups can enhance cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 | |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated that piperidine derivatives can exhibit anticonvulsant properties, which are critical for developing new treatments for epilepsy.

Case Studies

- Anticancer Activity : In a study examining various piperidine-substituted compounds, one derivative demonstrated significant growth inhibition in cancer cell lines with an IC50 value comparable to established drugs like doxorubicin. This highlights the potential of similar compounds in cancer therapy .

- Neuroprotective Effects : A series of experiments focused on the neuroprotective effects of compounds similar to 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide showed promise in protecting neuronal cells from oxidative stress, suggesting further investigation into its use for neurodegenerative diseases .

Research Applications

The compound is not only relevant in medicinal chemistry but also has applications in materials science and industrial chemistry:

- Medicinal Chemistry : Investigated for its role as a therapeutic agent against neurological disorders and cancers.

- Materials Science : Explored for potential use in developing advanced materials due to its unique chemical properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-thiophene core followed by acetamide coupling. Key steps include:

- Thiophene-piperidine linkage : Use alkylation or nucleophilic substitution to attach the thiophen-3-ylmethyl group to the piperidine ring under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Acetamide coupling : React the piperidine intermediate with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) at room temperature to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation : Use H/C NMR to verify the thiophene, piperidine, and acetamide moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm for thiophene) and piperidine methylene (δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and detects impurities .

- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity .

Q. How do structural features like the thiophene and piperidine groups influence reactivity?

- Thiophene : The sulfur atom enhances electrophilicity, facilitating nucleophilic substitution reactions. Its electron-rich aromatic system may engage in π-π interactions with biological targets .

- Piperidine : The tertiary nitrogen enables salt formation (e.g., HCl salts for solubility) and modulates lipophilicity. Substituents on the piperidine ring (e.g., thiophen-3-ylmethyl) can sterically hinder or direct reactivity .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs, potential targets include:

- GPCRs : The piperidine-thiophene motif resembles ligands for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Enzymes : The acetamide group may inhibit proteases or kinases via hydrogen bonding .

- Inflammation pathways : Thiophene derivatives often interact with COX-2 or NF-κB .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectral characterization?

- Unassigned NMR peaks : Perform 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals, especially in the piperidine-thiophene region .

- Mass discrepancies : Use tandem MS/MS to differentiate isobaric impurities (e.g., regioisomers) .

- Purity conflicts : Cross-validate HPLC with orthogonal methods like capillary electrophoresis .

Q. What strategies mitigate by-product formation during synthesis?

- By-products : Common issues include incomplete piperidine alkylation or acetamide hydrolysis.

- Optimization :

- Use slow reagent addition to control exothermic reactions .

- Introduce protecting groups (e.g., Boc for piperidine nitrogen) to prevent unwanted side reactions .

- Monitor reactions in real-time via TLC or in-situ IR .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Systematic substitution : Modify the phenoxy group (e.g., halogenation) or piperidine substituents (e.g., methyl vs. ethyl) to assess effects on potency .

- In vitro assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., cancer proliferation) .

- Computational modeling : Perform molecular docking to predict binding affinities to GPCRs or enzymes .

Q. How to evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC. Thiophene rings may degrade under acidic conditions .

- Light/oxidation sensitivity : Expose to UV light (λ = 254 nm) or and monitor stability using LC-MS .

Q. What experimental approaches validate target engagement in biological systems?

- Biochemical assays : Use fluorescence polarization or SPR to measure binding kinetics to purified proteins .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by observing protein stabilization upon compound treatment .

- Knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., GPCRs) to assess loss of compound activity .

Q. How can computational tools guide the optimization of pharmacokinetic properties?

- ADME prediction : Use software like Schrödinger’s QikProp to estimate logP (target <5), solubility, and CYP450 inhibition .

- Metabolism modeling : Identify labile sites (e.g., piperidine nitrogen) prone to oxidation using in silico metabolite prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.